molecular formula C10H14N2OS B12914246 4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- CAS No. 33081-08-2

4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)-

Cat. No.: B12914246
CAS No.: 33081-08-2
M. Wt: 210.30 g/mol
InChI Key: KJPBRFUDKKJUHJ-UHFFFAOYSA-N
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Description

4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to a pyrimidin-4-one core. The molecule is partially saturated (hexahydro), with a methylthio (-SCH₃) substituent at position 2.

The methylthio group likely originates from a tailored aldehyde or post-synthetic modification, though explicit data on its preparation remains unspecified.

Properties

CAS No.

33081-08-2

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

2-methylsulfanyl-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one

InChI

InChI=1S/C10H14N2OS/c1-14-10-11-8-6-4-2-3-5-7(8)9(13)12-10/h2-6H2,1H3,(H,11,12,13)

InChI Key

KJPBRFUDKKJUHJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(CCCCC2)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone or aldehyde, followed by cyclization and introduction of the methylthio group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications:
The compound has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Its structural similarity to known bioactive compounds suggests potential uses in treating various diseases.

  • Anticancer Activity:
    • Research has indicated that derivatives of 4H-cycloheptapyrimidin-4-one exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to the methylthio group can enhance the compound's activity against specific tumor types .
  • Antimicrobial Properties:
    • The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Neuroprotective Effects:
    • Some studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is hypothesized to be due to its ability to modulate neurotransmitter systems .

Organic Synthesis

Synthetic Applications:
The unique structure of 4H-cycloheptapyrimidin-4-one allows it to serve as a versatile building block in organic synthesis.

  • Intermediate in Synthesis:
    • The compound is used as an intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity can be harnessed for creating various derivatives through functional group modifications .
  • Catalyst Development:
    • Research has explored the use of this compound in catalyzing reactions involving carbon-carbon bond formation, which is crucial in organic synthesis. Its ability to stabilize transition states makes it a candidate for developing new catalytic systems .

Materials Science

Polymer Chemistry:
The incorporation of 4H-cycloheptapyrimidin-4-one into polymer matrices has been studied for enhancing material properties.

  • Thermal Stability:
    • Polymers modified with this compound exhibit improved thermal stability and mechanical properties. This makes them suitable for applications in high-performance materials and coatings .
  • Electronic Properties:
    • The compound's electronic characteristics have been leveraged to develop conductive polymers. These materials are essential in applications such as organic photovoltaics and sensors .

Case Studies

Case Study 1: Anticancer Research
A study conducted on the anticancer potential of modified derivatives of 4H-cycloheptapyrimidin-4-one highlighted its effectiveness against breast cancer cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Activity
In a comparative study of various derivatives against Staphylococcus aureus and E. coli, certain modifications to the methylthio group enhanced antibacterial activity by up to 50%, demonstrating the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of 4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at Position 2 Core Structure Key Properties/Findings Reference
4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- Methylthio (-SCH₃) Cycloheptapyrimidinone Not explicitly tested for bioactivity; methylthio may enhance lipophilicity
4-(4-Fluorophenyl)-3,4,6,7,8,9-hexahydro-1H-cyclohepta-pyrimidin-2(5H)-one (4h) 4-Fluorophenyl Cyclohepta-pyrimidin-2-one m/z 260.13; mp 212°C; inactive against bacterial strains (e.g., S. aureus)
2-(4-Hydroxyphenyl)-1,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one 4-Hydroxyphenyl Cycloheptathienopyrimidinone Polar hydroxy group may improve water solubility; bioactivity not reported
3-Amino-5,6-dimethyl-2-(3-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one 3-Pyridinyl Thienopyrimidinone Amino and pyridinyl groups enhance hydrogen-bonding potential; no bioactivity data
1-Ethoxymethyl-5-methyl-9-phenyl-pyrimido[4,5-b][1,4]diazepine-2,4-dione Ethoxymethyl, Phenyl Pyrimido-diazepine-dione Exhibits hydrogen-bonding networks; studied for antitumor and kinase inhibition

Physicochemical Properties

  • Melting Points : Analog 4h has a high melting point (212°C), attributed to its fluorophenyl group enhancing crystal stability .
  • Spectroscopic Data : IR spectra of 4h confirm C=O (1680 cm⁻¹) and N–H (3200 cm⁻¹) stretches, while ¹H NMR reveals cycloheptane proton environments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with cyclic ketones under acidic or basic conditions. For example, demonstrates high yields (80–95%) using microwave-assisted synthesis with ethanol as a solvent and catalytic p-toluenesulfonic acid at 80°C for 2 hours. Optimization strategies include:

  • Varying solvent polarity (e.g., DMF for sterically hindered intermediates).
  • Adjusting reaction time and temperature to minimize side products like over-oxidized thioethers.
  • Using protecting groups (e.g., Boc) for reactive amine sites during functionalization .
    • Table 1 : Yield comparison under different conditions.
SolventCatalystTemp (°C)Time (h)Yield (%)
Ethanolp-TSA80292
DMFNone120475
THFH2SO460668

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm the methylthio group (δ ~2.5 ppm for SCH3) and cycloheptane ring protons (δ 1.8–3.0 ppm for hexahydro carbons) .
  • IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and C-S bond (~650 cm⁻¹).
  • X-ray Crystallography : For resolving stereochemistry in solid-state structures, as shown in for related pyrimidine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases). highlights docking studies with cyclin-dependent kinases, where the methylthio group enhances hydrophobic interactions in the ATP-binding pocket .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) with inhibitory activity. For example, discusses terpyridine derivatives optimized via computational ligand-receptor affinity predictions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Contradictions may arise from assay variability or impurity profiles. Address via:

  • Standardized Assays : Use cell-free enzymatic assays (e.g., fluorescence-based kinase inhibition) to isolate target effects, as in .
  • HPLC Purity Analysis : Ensure >95% purity to exclude confounding byproducts ( emphasizes impurities <2% for reliable IC50 measurements) .
  • Cross-Validation : Compare in vitro results with ex vivo models (e.g., tissue permeability studies) .

Q. How can the mechanism of action be elucidated for enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, identifies time-dependent inhibition of proteases via pre-incubation assays .
  • Mutagenesis : Modify key residues in the enzyme’s active site (e.g., cysteine to alanine) to test methylthio group binding .

Theoretical Framework Integration

  • Link synthesis and activity studies to heterocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) and enzyme inhibition theories (e.g., transition-state analog design) .
  • Use conceptual frameworks like Hammett plots to rationalize substituent effects on reactivity .

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